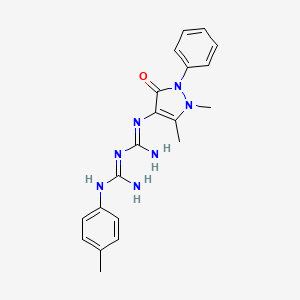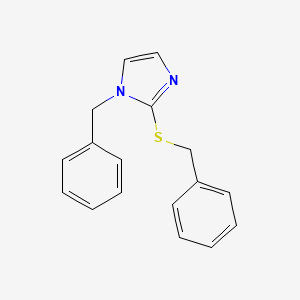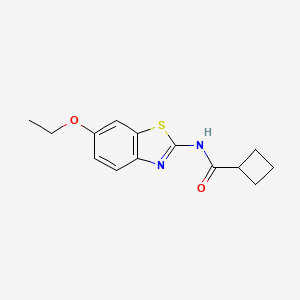
N,N'-bis(2,5-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2,5-dimethoxyphenyl)thiourea, commonly known as BDMTU, is a chemical compound that has gained significant attention in scientific research due to its various properties and applications. BDMTU belongs to the class of thiourea derivatives and has been studied for its potential use in medicinal chemistry, as well as in the field of material science.
Mecanismo De Acción
The mechanism of action of BDMTU in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cell survival and proliferation. BDMTU has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
BDMTU has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, BDMTU has been reported to have anti-inflammatory and antioxidant activities. BDMTU has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BDMTU in lab experiments is its high solubility in water, which makes it easy to handle and administer. Additionally, BDMTU has been reported to have low toxicity, making it a safer alternative to other anti-cancer agents. However, one of the limitations of using BDMTU in lab experiments is its relatively low potency compared to other anti-cancer agents.
Direcciones Futuras
There are several future directions for the study of BDMTU. One area of research involves the development of BDMTU derivatives with improved potency and selectivity towards specific cancer cell types. Additionally, the use of BDMTU in combination with other anti-cancer agents is an area of interest, as it may lead to improved therapeutic outcomes. Furthermore, the potential use of BDMTU in other fields, such as material science and catalysis, is an area that warrants further investigation.
Conclusion:
In conclusion, BDMTU is a promising compound that has gained significant attention in scientific research due to its various properties and applications. The synthesis of BDMTU is efficient and reproducible, making it a popular choice for lab experiments. BDMTU has been extensively studied for its potential use as an anti-cancer agent, and its mechanism of action involves the inhibition of specific signaling pathways and the induction of apoptosis. While there are limitations to the use of BDMTU in lab experiments, its potential use in combination with other anti-cancer agents and in other fields warrants further investigation.
Métodos De Síntesis
The synthesis of BDMTU involves the reaction of 2,5-dimethoxyaniline with thiocarbonyldiimidazole. The resulting product is then treated with hydrochloric acid to obtain BDMTU in high yield. This method has been reported to be efficient and reproducible, making it a popular choice for the synthesis of BDMTU.
Aplicaciones Científicas De Investigación
BDMTU has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that BDMTU can induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, BDMTU has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Propiedades
IUPAC Name |
1,3-bis(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-11-5-7-15(22-3)13(9-11)18-17(24)19-14-10-12(21-2)6-8-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKKWSZJNRXNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,5-dimethoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)

![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)



![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)